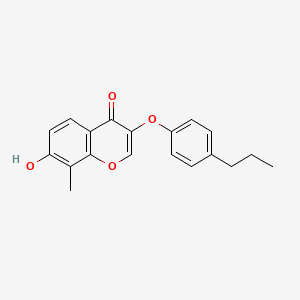
7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research as a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes that play a crucial role in cell signaling, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and immune disorders.
作用机制
The mechanism of action of 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is based on its ability to bind to the ATP-binding site of PI3Ks, thereby preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the levels of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key signaling molecule that activates downstream effectors such as Akt and mTOR. By inhibiting PI3K activity, 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one can modulate a variety of cellular processes that are regulated by PI3K signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one are diverse and depend on the specific cellular context in which it is used. In cancer cells, 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been shown to inhibit cell proliferation, induce apoptosis, and decrease migration and invasion. In insulin-responsive cells, 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one can impair glucose uptake and metabolism, leading to insulin resistance. In immune cells, 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one can inhibit cell activation and cytokine production, leading to a decrease in inflammation.
实验室实验的优点和局限性
One of the main advantages of 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is its potency and selectivity as a PI3K inhibitor. It has been shown to be effective at low micromolar concentrations, and its selectivity for PI3Ks over other kinases is high. This makes it a useful tool for studying the specific role of PI3Ks in various cellular processes. However, one limitation of 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is its potential for off-target effects, particularly at higher concentrations. It is important to use appropriate controls and dose-response curves to ensure that any observed effects are specific to PI3K inhibition.
未来方向
There are several future directions for research on 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one and its role in PI3K signaling. One area of interest is the development of more potent and selective PI3K inhibitors that can be used in vivo for therapeutic purposes. Another area of interest is the identification of downstream effectors of PI3K signaling that are specifically targeted by 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one. Finally, there is a need for more comprehensive studies of the physiological effects of 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one in vivo, particularly in the context of cancer and metabolic diseases.
合成方法
The synthesis of 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one involves several steps, including the preparation of 4-propylphenol, which is then converted to the corresponding bromide using N-bromosuccinimide. The bromide is then reacted with 7-hydroxy-8-methyl-4H-chromen-4-one in the presence of a base to yield the target molecule. The overall yield of this synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
科学研究应用
7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been used extensively in scientific research as a tool to investigate the role of PI3Ks in various cellular processes. It has been shown to inhibit all class I PI3K isoforms, as well as some class II and III isoforms, making it a useful tool to study the specificity and function of different PI3K isoforms. 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been used to study the role of PI3Ks in cancer cell proliferation, apoptosis, and migration, as well as in insulin signaling and glucose metabolism. It has also been used in studies of immune cell function and inflammation.
属性
IUPAC Name |
7-hydroxy-8-methyl-3-(4-propylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-4-13-5-7-14(8-6-13)23-17-11-22-19-12(2)16(20)10-9-15(19)18(17)21/h5-11,20H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZQMXRDGOIZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910864.png)

![4-{[benzyl(methyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5910873.png)

![1-acetyl-3-(1-naphthyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5910892.png)
![N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5910900.png)
![methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate](/img/structure/B5910908.png)
![2-[9H-fluoren-2-yl(hydroxyimino)methyl]benzoic acid](/img/structure/B5910909.png)


